4-Chloro-3-cyanobenzoyl chloride
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Overview
Description
4-Chloro-3-cyanobenzoyl chloride is an organic compound with the molecular formula C8H4ClNO. It is an acyl chloride derivative of benzoyl chloride, where the hydrogen at position 4 is replaced by a cyano group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Preparation Methods
4-Chloro-3-cyanobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H4ClNO2+SOCl2→C8H4ClNO+SO2+HCl
Another method involves the chlorination of 4-cyanobenzoyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2 .
Chemical Reactions Analysis
4-Chloro-3-cyanobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyanobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-chloro-3-cyanobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, oxalyl chloride, and lithium aluminum hydride .
Scientific Research Applications
4-Chloro-3-cyanobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of selective angiotensin II AT2 receptor agonists, which have reduced CYP 450 inhibition.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Research: It is used in the synthesis of compounds with antiproliferative activity, which are studied for their potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyanobenzoyl chloride primarily involves its reactivity as an acyl chloride. It acts as an electrophile in various reactions, forming covalent bonds with nucleophiles. The cyano group enhances its reactivity by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-Chloro-3-cyanobenzoyl chloride can be compared with other acyl chlorides and nitriles. Similar compounds include:
4-Cyanobenzoyl chloride: Lacks the chlorine substituent at position 3.
Benzoyl chloride: Lacks both the cyano and chlorine substituents.
4-Chlorobenzoyl chloride: Lacks the cyano group.
The presence of both the cyano and chlorine groups in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for a wider range of chemical transformations .
Properties
IUPAC Name |
4-chloro-3-cyanobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-2-1-5(8(10)12)3-6(7)4-11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYDMTZDXWNKGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664839 |
Source
|
Record name | 4-Chloro-3-cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181283-43-2 |
Source
|
Record name | 4-Chloro-3-cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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